molecular formula C8H4Br2N2OS B4375798 (4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone

(4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone

Cat. No.: B4375798
M. Wt: 336.01 g/mol
InChI Key: OAAORMFLOKDSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone is a heterocyclic compound featuring a pyrazole ring substituted with a dibromo-thienyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 4,5-dibromo-2-thiophenecarbonyl chloride with 1H-pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate.

Major Products:

  • Substituted pyrazoles with various functional groups.
  • Oxidized or reduced thiophene derivatives.
  • Coupled products with extended aromatic systems.

Scientific Research Applications

(4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Industrial Chemistry: Employed in the development of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The dibromo-thienyl group can interact with biological macromolecules through various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

    1-[(4,5-dichloro-2-thienyl)carbonyl]-1H-pyrazole: Similar structure but with chlorine atoms instead of bromine.

    1-[(4,5-dimethyl-2-thienyl)carbonyl]-1H-pyrazole: Methyl groups replace the bromine atoms.

    1-[(4,5-difluoro-2-thienyl)carbonyl]-1H-pyrazole: Fluorine atoms instead of bromine.

Uniqueness: (4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different chemical and physical properties.

Properties

IUPAC Name

(4,5-dibromothiophen-2-yl)-pyrazol-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2OS/c9-5-4-6(14-7(5)10)8(13)12-3-1-2-11-12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAORMFLOKDSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC(=C(S2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone
Reactant of Route 2
(4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone
Reactant of Route 6
(4,5-dibromothiophen-2-yl)(1H-pyrazol-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.